molecular formula C9H19NO B2760931 4-(2-Methylpropoxy)piperidine CAS No. 883530-42-5

4-(2-Methylpropoxy)piperidine

Cat. No. B2760931
CAS RN: 883530-42-5
M. Wt: 157.257
InChI Key: VQCDOLZOAYIDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methylpropoxy)piperidine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring . The molecular weight of “4-(2-Methylpropoxy)piperidine hydrochloride” is 193.72 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular formula of “4-(2-Methylpropoxy)piperidine hydrochloride” is C9H20ClNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug construction due to their diverse chemical reactivity and biological activity. Researchers have explored various synthetic methods for substituted piperidines, aiming to develop novel pharmaceutical agents. The 4-(2-Methylpropoxy)piperidine moiety can be incorporated into drug candidates targeting specific receptors or enzymes. For instance, the clinically relevant dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), Crizotinib , contains a piperidine scaffold .

Neuroprotection and Anti-Inflammatory Effects

Piperine, a natural alkaloid derived from black pepper, exhibits neuroprotective properties. It reduces immune cell infiltration in central nervous tissue, potentially aiding in the treatment of neuroinflammatory conditions. Researchers have investigated piperine’s impact on autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) .

Analgesic and Anti-Inflammatory Agents

Novel derivatives containing the 4-(2-Methylpropoxy)piperidine motif have been synthesized and evaluated for analgesic and anti-inflammatory effects. Compounds with higher analgesic activity than the standard drug indomethacin have been identified. These findings highlight the potential of piperidine-based molecules in pain management and inflammation control .

Safety and Hazards

Handling Piperidine requires adherence to specific safety measures . It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Advances in synthetic transformations that enable the preparation of diverse, densely functionalized piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .

properties

IUPAC Name

4-(2-methylpropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)7-11-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCDOLZOAYIDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropoxy)piperidine

CAS RN

883530-42-5
Record name 4-(2-methylpropoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.